molecular formula C4H7BrO B3058358 2-Bromo-3-methoxyprop-1-ene CAS No. 89089-30-5

2-Bromo-3-methoxyprop-1-ene

Cat. No.: B3058358
CAS No.: 89089-30-5
M. Wt: 151 g/mol
InChI Key: MZAAWMJMBVOMHP-UHFFFAOYSA-N
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Description

2-Bromo-3-methoxyprop-1-ene is an organic compound with the molecular formula C4H7BrO It is a brominated alkene with a methoxy group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-3-methoxyprop-1-ene can be synthesized through the bromination of 3-methoxyprop-1-ene. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-).

    Elimination Reactions: It can also participate in elimination reactions, particularly E2 mechanisms, where the bromine atom and a hydrogen atom are removed to form a double bond, resulting in the formation of 3-methoxypropene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), sodium methoxide (NaOCH3), and ammonia (NH3). These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

    Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products:

    Substitution: Depending on the nucleophile, products can include 3-methoxyprop-1-ol, 3-methoxypropylamine, etc.

    Elimination: The major product is 3-methoxypropene.

Scientific Research Applications

2-Bromo-3-methoxyprop-1-ene has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Its derivatives are explored for potential therapeutic properties.

    Material Science: It can be used in the preparation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-methoxyprop-1-ene in chemical reactions involves the formation of a reactive intermediate, such as a carbocation or a transition state, depending on the type of reaction. In nucleophilic substitution, the bromine atom leaves, forming a carbocation that is then attacked by the nucleophile. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the departure of the bromine atom.

Comparison with Similar Compounds

    3-Bromo-2-methoxyprop-1-ene: Similar structure but with different positioning of the bromine and methoxy groups.

    2-Bromo-3-methylprop-1-ene: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness: 2-Bromo-3-methoxyprop-1-ene is unique due to the presence of both a bromine atom and a methoxy group, which allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-bromo-3-methoxyprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO/c1-4(5)3-6-2/h1,3H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAAWMJMBVOMHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10528826
Record name 2-Bromo-3-methoxyprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10528826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89089-30-5
Record name 2-Bromo-3-methoxyprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10528826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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